2-Tosylaniline

Description

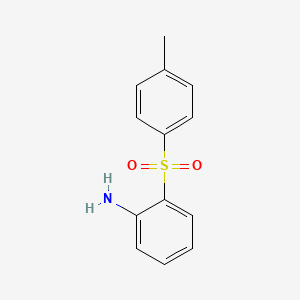

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-10-6-8-11(9-7-10)17(15,16)13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPAGLKXJILVRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277510 | |

| Record name | 2-[(4-methylphenyl)sulfonyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213-33-8 | |

| Record name | NSC2693 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(4-methylphenyl)sulfonyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Tosylaniline from o-Nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-tosylaniline from o-nitroaniline. This process is a common transformation in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other fine chemicals. The guide details a reliable two-step synthetic route, encompassing the tosylation of o-nitroaniline followed by the selective reduction of the nitro group. This document provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from o-nitroaniline is typically achieved in a two-step process:

-

Step 1: Tosylation of o-Nitroaniline. The amino group of o-nitroaniline is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form the intermediate, N-(2-nitrophenyl)-4-methylbenzenesulfonamide (2-nitrotosylaniline).

-

Step 2: Reduction of the Nitro Group. The nitro group of the 2-nitrotosylaniline intermediate is selectively reduced to an amine to yield the final product, this compound.

2-tosylaniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-tosylaniline, a versatile building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, a representative synthetic protocol, and a generalized workflow for its preparation and characterization.

Core Compound Information

This compound , also known as 2-(4-methylphenyl)sulfonylaniline, is an organic compound featuring a tosyl group attached to an aniline ring. Its chemical structure lends itself to a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

| Parameter | Value | Source |

| CAS Number | 1213-33-8 | |

| Molecular Formula | C₁₃H₁₃NO₂S | |

| Molecular Weight | 247.31 g/mol | |

| IUPAC Name | 2-(4-methylphenyl)sulfonylaniline |

Physicochemical Data

A summary of the computed physicochemical properties of this compound is provided below. These parameters are crucial for understanding its behavior in various solvents and biological systems.

| Property | Value |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 247.06670 g/mol |

| Monoisotopic Mass | 247.06670 g/mol |

| Topological Polar Surface Area | 54.6 Ų |

| Heavy Atom Count | 17 |

Representative Experimental Protocol: Synthesis of a this compound Derivative

The following is a representative protocol for the synthesis of a this compound derivative. This procedure can be adapted for the synthesis of this compound by starting with 2-aminobenzylamine or a similar ortho-substituted aniline.

Objective: To synthesize an N-tosylated aminophenyl compound.

Materials:

-

2-Nitroaniline (or a suitable aniline derivative)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitroaniline (1.0 eq) in a mixture of pyridine (2.0 eq) and dichloromethane (DCM) at 0 °C (ice bath).

-

Addition of Tosyl Chloride: To the stirred solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-nitrophenyl)-4-methylbenzenesulfonamide.

-

Purification: Purify the crude product by recrystallization from ethanol to yield the pure compound.

-

Reduction of Nitro Group (if applicable): The nitro group can be reduced to the corresponding amine (to yield this compound) using standard reduction methods, such as catalytic hydrogenation (H₂, Pd/C) or reduction with metals in acidic media (e.g., SnCl₂/HCl).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

Logical Relationship in Drug Discovery

The general class of sulfonamides, to which this compound belongs, has been a cornerstone in drug discovery, most notably as antimicrobial agents. The underlying principle of their action often involves the mimicry of p-aminobenzoic acid (PABA), an essential metabolite for bacterial folate synthesis.

Caption: Inhibition of folate synthesis by sulfonamides.

A Technical Guide to the Solubility of 2-Tosylaniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-tosylaniline (N-(2-aminophenyl)-4-methylbenzenesulfonamide), a compound of interest in synthetic chemistry and drug development. A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. In light of this, the guide provides a detailed experimental protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method coupled with gravimetric analysis. Furthermore, a structured data presentation format is provided to aid researchers in systematically recording their findings. A logical workflow of the experimental protocol is also visualized.

Quantitative Solubility Data

Table 1: Solubility of this compound in Common Organic Solvents (Data Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Acetone | ||||

| Acetonitrile | ||||

| Chloroform | ||||

| Dichloromethane | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Ethanol | ||||

| Ethyl Acetate | ||||

| Hexanes | ||||

| Isopropanol | ||||

| Methanol | ||||

| Tetrahydrofuran (THF) | ||||

| Toluene | ||||

| Water |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the "shake-flask" method, a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2]

2.1. Principle

An excess amount of the solid solute (this compound) is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute, creating a saturated solution.[1][3][4] The concentration of the solute in the saturated solution is then determined, in this case, by the gravimetric method, which involves isolating and weighing the dissolved solid.[3][5][6][7]

2.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Thermostatically controlled shaker or agitator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Pipettes

2.3. Procedure

-

Preparation : Add an excess of this compound to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibrium is reached. A starting point is to add approximately 100-200 mg of the solid to each vial.

-

Solvent Addition : Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration : Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. This can vary from 24 to 72 hours.[2] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been established.[3]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection : Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid at the bottom. Attach a syringe filter to the syringe and dispense a precise volume (e.g., 2.0 mL) of the filtrate into a pre-weighed, labeled evaporation dish.

-

Solvent Evaporation : Place the evaporation dishes in a fume hood to allow the solvent to evaporate at room temperature. For higher boiling point solvents, a drying oven at a temperature well below the boiling point of the solvent and the melting point of this compound can be used to gently accelerate evaporation.

-

Drying and Weighing : Once the solvent has completely evaporated, transfer the evaporation dishes to a drying oven (e.g., at 50-60 °C) until a constant weight is achieved. This ensures all residual solvent is removed. Cool the dishes in a desiccator before each weighing.

-

Calculation :

-

Determine the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dried solid (g) / Volume of filtrate (mL)) * 100

-

To calculate molar solubility, use the molecular weight of this compound (262.33 g/mol ). Molar Solubility (mol/L) = (Mass of dried solid (g) / 262.33 g/mol ) / (Volume of filtrate (L))

-

2.4. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

key reactive sites on the 2-tosylaniline molecule

An In-depth Technical Guide to the Key Reactive Sites of 2-Tosylaniline

Abstract

This compound, also known as N-(2-aminophenyl)-4-methylbenzenesulfonamide, is a versatile bifunctional molecule utilized extensively in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its unique structure, featuring a primary aromatic amine, a sulfonamide linkage, and an aromatic ring, presents multiple sites for chemical modification. This guide provides a detailed exploration of the principal reactive sites of the this compound molecule: the primary amino group, the aniline aromatic ring, and the tosyl group itself. We will delve into the characteristic reactions at each site, present quantitative data in structured tables, provide detailed experimental protocols for key transformations, and illustrate reaction mechanisms and workflows using diagrams.

Molecular Structure and Overview of Reactivity

The reactivity of this compound is governed by the interplay of its three key functional components:

-

The Primary Amino Group (-NH₂): As a nucleophilic primary amine, this site is readily involved in reactions such as N-alkylation, N-arylation, acylation, and condensation. The presence of the ortho-tosyl group provides significant steric hindrance and modulates its electronic properties.

-

The Aniline Aromatic Ring: This ring is activated towards electrophilic aromatic substitution. The directing effects of the amino group (ortho-, para-directing and activating) and the tosyl group (meta-directing and deactivating) result in complex regioselectivity, which can be exploited for specific synthetic outcomes.

-

The Tosyl (p-Toluenesulfonyl) Group: While generally stable, the sulfonamide linkage can be cleaved under specific reductive or acidic conditions. This function makes the tosyl group a valuable protecting group for the amine.

**2. Reactivity of the Primary Amino Group (-NH₂) **

The primary amine is often the most accessible and reactive site on the molecule. Its nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

N-Arylation Reactions (Buchwald-Hartwig Amination)

A cornerstone of modern organic synthesis, the palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds. This compound can act as the amine coupling partner with various aryl halides or triflates.

Table 1: Representative Buchwald-Hartwig N-Arylation of this compound

| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Pd₂(dba)₃ (2%) | XPhos (4%) | NaOtBu | Toluene | 100 | 92 |

| 2-Chloropyridine | Pd(OAc)₂ (3%) | SPhos (6%) | K₂CO₃ | Dioxane | 110 | 85 |

| 4-Iodoanisole | Pd₂(dba)₃ (1.5%) | RuPhos (3%) | Cs₂CO₃ | Toluene | 100 | 95 |

Experimental Protocol: N-Arylation with 4-Bromotoluene

Objective: To synthesize N-(2-tosylaminophenyl)-4-methylaniline.

Materials:

-

This compound (1.0 mmol, 262 mg)

-

4-Bromotoluene (1.1 mmol, 188 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

-

XPhos (0.04 mmol, 19.1 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add this compound, 4-bromotoluene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add anhydrous toluene via syringe.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12-18 hours, monitoring progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Reactivity of the Aromatic Ring

The aniline ring is subject to electrophilic aromatic substitution. The regiochemical outcome is dictated by the strong ortho-, para-directing amino group and the meta-directing tosyl group. Due to steric hindrance from the bulky tosyl group at the ortho position, substitution typically occurs at the positions para and ortho to the amino group (positions 4 and 6).

Halogenation

Halogenation, such as bromination, proceeds readily on the activated ring.

Table 2: Regioselective Bromination of this compound

| Reagent | Solvent | Position of Br | Yield (%) |

| N-Bromosuccinimide (NBS) | Acetonitrile | 4 | 95 |

| Br₂ in Acetic Acid | Acetic Acid | 4,6-dibromo | 88 |

Experimental Protocol: Monobromination using NBS

Objective: To synthesize 4-bromo-2-tosylaniline.

Materials:

-

This compound (1.0 mmol, 262 mg)

-

N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg)

-

Acetonitrile (10 mL)

Procedure:

-

Dissolve this compound in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Recrystallize the crude solid from ethanol/water to afford the pure product.

Caption: Regioselectivity in the electrophilic substitution of this compound.

Reactivity Involving the Tosyl Group

The tosyl group is an excellent protecting group for amines due to its stability under many reaction conditions. However, it can be removed (deprotected) when necessary, typically under harsh reductive or acidic conditions.

Deprotection of the Sulfonamide

Cleavage of the N-S bond regenerates the free amine, which is a critical step in multi-step synthesis.

Table 3: Common Methods for Tosyl Group Deprotection

| Reagent / Conditions | Solvent | Temp (°C) | Notes |

| HBr / Acetic Acid / Phenol | - | 70-100 | Classic, harsh acidic conditions. |

| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Toluene | 25-110 | Effective reducing agent. |

| Mg / MeOH | Methanol | Reflux | Reductive cleavage with magnesium metal. |

| SmI₂ / HMPA | THF | 25 | Mild conditions, but uses toxic HMPA. |

Experimental Protocol: Deprotection using HBr/Acetic Acid

Objective: To cleave the tosyl group from a protected aniline.

Materials:

-

N-substituted this compound derivative (1.0 mmol)

-

33% HBr in acetic acid (5 mL)

-

Phenol (0.2 g, acts as a scavenger)

Procedure:

-

Caution: This procedure should be performed in a well-ventilated fume hood as it involves corrosive acid and generates fumes.

-

Combine the N-substituted this compound derivative and phenol in a round-bottom flask equipped with a reflux condenser.

-

Add the solution of HBr in acetic acid.

-

Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by slowly adding a concentrated aqueous solution of sodium hydroxide until the pH is basic (~9-10).

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude amine by column chromatography or distillation.

Caption: Experimental workflow for the acidic deprotection of a tosyl group.

The Tosyl Group as a Protecting Agent for Anilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex molecular architectures encountered in drug development. Among the myriad of protecting groups for amines, the tosyl (Ts) group, derived from p-toluenesulfonic acid, holds a significant position due to its unique combination of stability and reactivity. This technical guide provides an in-depth exploration of the tosyl group as a protecting agent for anilines, covering its introduction, stability, and cleavage. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers in the effective application of this important synthetic tool.

Introduction to the Tosyl Protecting Group

The tosyl group is a sulfonyl protecting group that is widely employed to temporarily block the reactivity of primary and secondary amines, including anilines.[1] The nitrogen atom of an aniline is rendered significantly less nucleophilic upon tosylation due to the strong electron-withdrawing nature of the sulfonyl group. This deactivation prevents undesired side reactions, such as N-alkylation or acylation, while other transformations are carried out on the molecule.[2][3]

The resulting N-tosyl aniline, a sulfonamide, is exceptionally stable under a wide range of reaction conditions, including strongly basic and oxidizing environments, as well as some acidic conditions.[1][4] This robustness makes the tosyl group a reliable choice for multi-step syntheses. However, the very stability of the sulfonamide bond can also present a challenge when it comes to deprotection, often requiring harsh reductive or strongly acidic conditions for its removal.[1][4]

Protection of Anilines: Tosylation

The most common method for the introduction of a tosyl group onto an aniline is the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[5] Pyridine is frequently used as both the base and the solvent. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of tosyl chloride, with the base serving to neutralize the hydrochloric acid byproduct.[5]

The efficiency of the tosylation reaction can be influenced by the electronic properties of the aniline. Electron-rich anilines generally react faster than electron-deficient ones. For sterically hindered anilines, alternative methods or stronger bases may be required to achieve high yields.[4]

Factors Influencing Tosylation:

-

Basicity of the Aniline: More basic anilines are more nucleophilic and react more readily with TsCl.

-

Steric Hindrance: Bulky substituents on the aniline or in the ortho position can hinder the approach of the tosylating agent.

-

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and yield.

Deprotection of N-Tosyl Anilines

The cleavage of the robust N-S bond in N-tosyl anilines is often the most critical and challenging step. The choice of deprotection method depends on the overall molecular structure and the presence of other functional groups. The most common strategies involve either reductive cleavage or acidic hydrolysis.

Reductive Cleavage

Reductive methods are widely employed for the deprotection of N-tosyl anilines and are generally milder than strongly acidic conditions.

-

Dissolving Metal Reductions: Reagents such as sodium in liquid ammonia or sodium amalgam are effective but can be operationally challenging.[6] A more convenient alternative is the use of magnesium in methanol, which provides a milder and effective method for cleaving the N-tosyl group.[4]

-

Samarium(II) Iodide (SmI₂): This single-electron transfer reagent is a powerful tool for the deprotection of tosylamides under very mild conditions, often proceeding rapidly at room temperature with high yields.[3][7][8] It is known for its high chemoselectivity, tolerating a wide range of functional groups.[8]

-

Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride): This reducing agent can also be used for the cleavage of sulfonamides, although it may also reduce other functional groups present in the molecule.

Acidic Hydrolysis

Strongly acidic conditions can be used to hydrolyze the sulfonamide bond.

-

HBr in Acetic Acid or Phenol: This is a classic and effective method for tosyl group removal. The presence of phenol is thought to facilitate the cleavage by protonating the sulfonamide and providing a nucleophile to trap the resulting sulfonyl species.

-

Trifluoromethanesulfonic acid: This superacid can effect the chemoselective hydrolysis of N-arylsulfonamides.[4]

The choice of deprotection method must be carefully considered to avoid unwanted side reactions and to ensure the integrity of the target molecule.

Data Presentation

The following tables summarize quantitative data for the tosylation and deprotection of anilines under various conditions.

Table 1: Tosylation of Substituted Anilines

| Aniline Substrate | Reagents and Conditions | Yield (%) | Reference |

| Aniline | TsCl, Pyridine, rt | Moderate | [9] |

| 4-Methylaniline | TsCl, Pyridine, rt | High | [2][10] |

| 4-Methoxyaniline | TsCl, Pyridine, rt | High | [2][10] |

| 4-Nitroaniline | TsCl, Pyridine, rt | Lower | [9] |

| 2,6-Dimethylaniline | TsCl, Pyridine, reflux | Low to Moderate | [4] |

| α-Methylstyrene | V₂O₃Dipic₂(HMPA)₂, Chloramine T, TBAB, CH₃CN, rt | 95 | [2][10][11] |

| 4-Methyl-α-methylstyrene | V₂O₃Dipic₂(HMPA)₂, Chloramine T, TBAB, CH₃CN, rt | 93 | [2][10] |

| 4-Methoxy-α-methylstyrene* | V₂O₃Dipic₂(HMPA)₂, Chloramine T, TBAB, CH₃CN, rt | High | [2][10] |

| Note: These examples are for the synthesis of N-tosyl allylic amines from alkenes, which is a related transformation demonstrating the formation of the N-tosyl bond. |

Table 2: Comparison of Deprotection Methods for N-Tosyl Anilines

| N-Tosyl Aniline Substrate | Deprotection Reagents and Conditions | Yield (%) | Reference |

| N-Tosyl-2-enamide derivative | 1 M HCl in EtOAc, 20 °C, 2 h | 87 | [12] |

| N-Tosyl-2-aminoindole derivative | SmI₂, THF, rt | 90 | [7] |

| General N-tosylamides | SmI₂, Amine, Water, rt | >90 | [8] |

| N-tosyl-protected benzylic amine | Reductive conditions | Not specified | [1] |

| N,N-disubstituted p-toluenesulfonamides | Electrochemical, Pt cathode, Mg anode | Good to Excellent | [6] |

| N-(p-toluenesulfonyl) amides | Trifluoroacetylation then SmI₂ | Not specified | [4] |

| Arenesulfonamides | SmI₂, THF/DMPU | Good | [3] |

Experimental Protocols

General Protocol for the Tosylation of an Aniline

-

To a solution of the aniline (1.0 equiv) in pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.1 equiv) portionwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

General Protocol for the Deprotection of an N-Tosyl Aniline using Mg/MeOH

-

To a solution of the N-tosyl aniline (1.0 equiv) in anhydrous methanol (0.1 M), add magnesium turnings (10-20 equiv).

-

Stir the suspension at room temperature or gentle reflux, monitoring the reaction by TLC. Sonication can be used to accelerate the reaction.

-

Once the reaction is complete, quench by the slow addition of 1 M HCl.

-

Filter the mixture to remove any remaining magnesium and inorganic salts.

-

Make the filtrate basic with the addition of a saturated aqueous solution of NaHCO₃ or NaOH.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting aniline by column chromatography or distillation.

General Protocol for the Deprotection of an N-Tosyl Aniline using SmI₂

-

In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a solution of samarium(II) iodide (SmI₂) in THF (typically 0.1 M, blue solution).

-

To this solution at room temperature, add a solution of the N-tosyl aniline (1.0 equiv) in THF.

-

Stir the reaction mixture until the characteristic blue color of Sm(II) disappears, indicating the completion of the reaction (typically very fast).

-

Quench the reaction with a saturated aqueous solution of K₂CO₃.

-

Extract the mixture with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Mandatory Visualizations

Caption: Experimental workflow for the tosylation of anilines.

Caption: General deprotection strategies for N-tosyl anilines.

Conclusion

The tosyl group is a valuable and robust protecting group for anilines, offering excellent stability across a broad spectrum of synthetic transformations. While its removal can be challenging, a variety of effective reductive and acidic deprotection methods are available. A careful consideration of the substrate's functional group tolerance is crucial for selecting the appropriate protection and deprotection strategy. This guide provides the necessary technical information, including experimental protocols and comparative data, to empower researchers to confidently and effectively utilize the tosyl group in their synthetic endeavors.

References

- 1. Conversion of anilines to chiral benzylic amines via formal one-carbon insertion into aromatic C–N bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]

- 4. p-Toluenesulfonamides [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [gupea.ub.gu.se]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 2-Tosylaniline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal role of 2-tosylaniline as a versatile starting material in the synthesis of a diverse array of bioactive heterocyclic compounds. Its unique structural features, particularly the ortho-amino and tosyl-protected amine functionalities, render it an invaluable building block for constructing complex molecular architectures with significant therapeutic potential. This document provides an in-depth overview of its applications, supported by quantitative pharmacological data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Core Applications of this compound in the Synthesis of Bioactive Heterocycles

This compound serves as a linchpin in the synthesis of several classes of privileged heterocyclic scaffolds known for their broad spectrum of pharmacological activities. The tosyl group acts as both a protecting group and a directing group, facilitating a range of classical and modern organic reactions to yield compounds with anticancer, anticonvulsant, and kinase-inhibiting properties.

Quinolines and Quinazolines: Scaffolds for Kinase Inhibition and Anticancer Activity

The Friedländer annulation and its variations, utilizing this compound derivatives, provide a direct route to substituted quinolines. These quinoline cores are prevalent in a number of kinase inhibitors. Similarly, condensation reactions of this compound with appropriate reagents lead to the formation of the quinazoline scaffold, another cornerstone in the development of targeted cancer therapies, particularly as inhibitors of the epidermal growth factor receptor (EGFR).

Acridones: Intercalating Agents and Topoisomerase Inhibitors

The intramolecular cyclization of N-phenylanthranilic acids, which can be readily prepared from this compound, is a common strategy for the synthesis of acridones. These planar tricyclic systems are known to intercalate with DNA and inhibit topoisomerase, leading to their investigation as potent anticancer agents.

Benzodiazepines: Modulators of Central Nervous System Activity

Derivatives of this compound are also employed in the synthesis of various benzodiazepine structures. These seven-membered heterocyclic compounds are well-established as modulators of GABA-A receptors in the central nervous system, leading to their use as anticonvulsants, anxiolytics, and muscle relaxants.

Quantitative Pharmacological Data

The following tables summarize the biological activity of representative compounds synthesized from this compound, showcasing the therapeutic potential of these molecular scaffolds.

Table 1: Anticancer Activity of Quinoline Derivatives Derived from 2-Tosylamino-5-methylaniline

| Compound | R Group | Target Cell Line | IC50 (µM) |

| 1a | H | A549 (Lung) | 8.42 |

| 1b | 4-OCH3 | A549 (Lung) | 6.28 |

| 1c | 4-Cl | A549 (Lung) | 5.14 |

| 1d | 4-F | A549 (Lung) | 7.56 |

| 1e | 3-NO2 | A549 (Lung) | 4.32 |

Table 2: Anticonvulsant Activity of Quinazolinone Derivatives

| Compound | R1 | R2 | Maximal Electroshock (MES) Test ED50 (mg/kg) | Subcutaneous Metrazol (scMet) Test ED50 (mg/kg) |

| 2a | H | H | 45.8 | >100 |

| 2b | Cl | H | 32.1 | 89.5 |

| 2c | Br | H | 28.4 | 75.3 |

| 2d | H | Cl | 51.2 | >100 |

| 2e | Cl | Cl | 25.5 | 68.9 |

Key Experimental Protocols

The following are representative experimental protocols for the synthesis of bioactive compounds starting from this compound.

Protocol 1: Synthesis of 2-Methyl-4-phenyl-7-methylquinoline (Compound 1b analogue) via Friedländer Annulation

-

Starting Materials: 2-Tosylamino-5-methylaniline, 4-methoxyacetophenone, polyphosphoric acid (PPA).

-

Reaction Setup: A mixture of 2-tosylamino-5-methylaniline (1 mmol) and 4-methoxyacetophenone (1.2 mmol) in polyphosphoric acid (10 g) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The reaction mixture is heated to 140°C and stirred for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing ice-water. The mixture is neutralized with a saturated sodium bicarbonate solution, leading to the precipitation of the crude product. The precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure quinoline derivative.

Protocol 2: Synthesis of a 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

-

Step A: Synthesis of 2-Tosylaminobenzonitrile: 2-Tosylaminobenzamide (1 mmol) is refluxed with thionyl chloride (5 mL) for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude 2-tosylaminobenzonitrile.

-

Step B: Synthesis of the Quinazolinone: A mixture of 2-tosylaminobenzonitrile (1 mmol), an appropriate aromatic amine (1.2 mmol), and carbon disulfide (2 mL) in pyridine (10 mL) is heated at reflux for 12 hours.

-

Work-up and Purification: The reaction mixture is cooled and poured into ice-water containing hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Visualizing Pathways and Processes

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by this compound derivatives and a typical workflow for their discovery and development.

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Caption: Drug discovery workflow starting from this compound.

Conclusion

This compound has firmly established itself as a privileged precursor in medicinal chemistry. Its synthetic accessibility and the ease with which it can be converted into a multitude of medicinally relevant heterocyclic scaffolds underscore its continued importance in the drug discovery and development pipeline. The examples provided herein demonstrate the breadth of biological targets that can be modulated by compounds derived from this versatile building block, paving the way for the future development of novel therapeutics for a range of human diseases. The strategic application of this compound in library synthesis, coupled with modern screening and optimization techniques, promises to yield the next generation of innovative medicines.

A Technical Guide to 2-Tosylaniline for the Research Community

This technical guide provides an in-depth overview of 2-tosylaniline (CAS No: 1213-33-8), a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its commercial availability, purity grades, and typical experimental protocols for its synthesis and analysis.

Commercial Suppliers and Purity Grades

This compound, also known as N-(2-aminophenyl)-4-methylbenzenesulfonamide, is readily available from a variety of commercial suppliers, catering to the needs of both small-scale research and larger development projects. Purity levels typically range from 95% to over 98%, with higher purity grades available upon request from specialized manufacturers. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Purity Grade(s) Offered | Notes |

| Arctom | 97%[1] | Available in research-quantity sizes. |

| Advanced ChemBlocks | 95% | Provides the compound under the name N-(2-aminophenyl)-4-methylbenzenesulfonamide. |

| BLDpharm | Purity specifications available upon request. | Lists both this compound and its synonym. |

| ChemScene | ≥98.0% (by NMR) for similar aniline derivatives[2] | While a direct CoA for this compound was not found, certificates for similar products indicate high purity. |

| PubChem Vendors | Various | PubChem lists multiple chemical vendors, though specific purity grades for each are not detailed on the platform.[3] |

It is recommended to request a certificate of analysis (CoA) from the supplier to obtain precise purity data and information on trace impurities for a specific batch.

Physicochemical Properties

| Property | Value |

| CAS Number | 1213-33-8[3] |

| Molecular Formula | C13H13NO2S[3] |

| Molecular Weight | 247.31 g/mol [3] |

| IUPAC Name | 2-[(4-methylphenyl)sulfonyl]aniline[3] |

Experimental Protocols

While specific, detailed protocols for the synthesis and analysis of this compound can be proprietary, the following sections outline generalized and representative experimental methodologies based on standard organic chemistry principles and information available for related compounds.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound typically involves the reaction of 2-aminobenzenethiol with p-toluenesulfonyl chloride, followed by an oxidation step. A plausible synthetic route is outlined below.

Materials:

-

2-Aminobenzenethiol

-

p-Toluenesulfonyl chloride (TsCl)

-

A suitable base (e.g., pyridine, triethylamine)

-

An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA))

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)

Procedure:

-

Sulfonamide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzenethiol in the chosen solvent. Cool the solution in an ice bath.

-

Add the base, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in the same solvent.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water or a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Oxidation: Dissolve the crude product from the previous step in a suitable solvent. Add the oxidizing agent portion-wise at a controlled temperature.

-

Purification: After the reaction is complete, the mixture is worked up similarly to the first step. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield pure this compound.

Purity Analysis: A General HPLC Method

High-performance liquid chromatography (HPLC) is a common technique for assessing the purity of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is typically suitable for aniline derivatives.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like sulfuric acid as a buffer, is a common mobile phase for analyzing aniline compounds.[4]

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: UV detection at a wavelength of 254 nm is often appropriate.

-

Sample Preparation: A dilute solution of the this compound sample is prepared in the mobile phase or a compatible solvent.

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the prepared sample.

-

Run the analysis and record the chromatogram.

-

The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.

Signaling Pathways

A thorough review of the scientific literature reveals no evidence of this compound being directly involved in any biological signaling pathways. As a chemical intermediate, its primary role is as a building block in the synthesis of more complex molecules, rather than as a biologically active agent that would interact with signaling cascades in a cellular context. Researchers using this compound in drug development are typically incorporating it into larger molecular structures to achieve a desired chemical or physical property, and it is the final compound that is then investigated for its biological activity.

Visualizing Workflows and Structures

To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the synthesis of this compound.

Caption: A typical workflow for the purity analysis of this compound by HPLC.

References

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination Using 2-Tosylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamine moieties are prevalent. This document provides a detailed protocol for the Buchwald-Hartwig amination using 2-tosylaniline as the amine coupling partner. The tosyl group serves as a protecting group for the aniline nitrogen, which can be removed post-coupling to yield the free arylated aniline. This two-step sequence is a valuable strategy for the synthesis of N-aryl anilines and the construction of nitrogen-containing heterocyclic scaffolds such as carbazoles.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of an aryl bromide with this compound. Researchers should note that reaction conditions may require optimization based on the specific substrates used.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Anhydrous, inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

-

Catalyst Preparation: In a separate glovebox or under a stream of inert gas, prepare the catalyst system. Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to the reaction vessel.

-

Solvent Addition: Add anhydrous solvent (e.g., toluene, 5-10 mL) to the reaction mixture via syringe.

-

Reaction Execution: Seal the reaction vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

-

Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-tosylaniline.

Data Presentation

The following tables summarize typical reaction conditions and yields for Buchwald-Hartwig amination reactions with substrates similar to this compound, as specific data for this substrate is not extensively available in single sources. These examples serve as a guide for reaction optimization.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Anilines

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Aniline | Pd(OAc)₂ (2) | P(tBu)₃ (4) | NaOtBu | Toluene | 80 | 2 | 98 |

| 2 | 4-Chlorobenzonitrile | Aniline | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | t-BuOH | 110 | 18 | 95 |

| 3 | 1-Bromo-4-methoxybenzene | 4-Methoxyaniline | Pd(OAc)₂ (1) | SPhos (2) | Cs₂CO₃ | Toluene | 100 | 24 | 92 |

| 4 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Dioxane | 100 | 12 | 85 |

Data is compiled from various sources for illustrative purposes and may not represent reactions with this compound directly.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Buchwald-Hartwig Amination

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

Application Note: Protocols for the N-Arylation of 2-Tosylaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where the N-aryl moiety is a common structural motif.[1][2] The N-arylation of amines, such as 2-tosylaniline, provides access to a diverse range of diarylamine structures. Historically, methods like nucleophilic aromatic substitution were limited by harsh conditions and a narrow substrate scope.[3] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field.

This application note provides detailed experimental protocols for the N-arylation of this compound using two of the most powerful and widely adopted methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4] These methods offer broad functional group tolerance and have become indispensable tools for synthetic chemists.

Reaction Principles

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides (e.g., triflates, tosylates).[3][5] The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, and a base.[5][6]

The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) species adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium amide complex.

-

Reductive Elimination: The desired N-aryl product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[3][6]

References

- 1. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Scale-Up Synthesis of 2-Tosylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up synthesis of 2-tosylaniline derivatives. The information is intended to guide researchers and process chemists in transitioning from laboratory-scale synthesis to larger-scale production, addressing common challenges and providing practical solutions.

Introduction

This compound derivatives are important building blocks in medicinal chemistry and materials science. As the demand for these compounds increases, the need for robust and scalable synthetic methods becomes critical. Scaling up the synthesis of these molecules from the gram to the kilogram scale and beyond presents several challenges, including ensuring consistent product quality, managing reaction exotherms, and developing efficient purification methods. This document outlines key considerations, optimized protocols, and data for the successful scale-up of this compound derivative synthesis.

Core Synthesis Strategies and Scale-Up Considerations

The two primary methods for the synthesis of this compound derivatives are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods on a large scale often depends on factors such as cost of goods, process safety, and robustness.

Ullmann Condensation: This classical method typically involves the coupling of an aryl amine with an aryl halide using a copper catalyst. While often cost-effective, it may require high reaction temperatures and can sometimes suffer from lower yields and catalyst contamination of the product.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a popular alternative due to its generally higher yields, milder reaction conditions, and broader substrate scope. However, the cost of the palladium catalyst and ligands can be a significant factor in large-scale production.

Key Scale-Up Challenges:

-

Reaction Kinetics and Heat Transfer: Exothermic reactions can be difficult to control on a large scale. Proper reactor design and cooling capacity are crucial.

-

Mixing and Mass Transfer: Ensuring efficient mixing is vital for maintaining reaction homogeneity and achieving consistent results.

-

Solvent Selection and Recovery: The choice of solvent impacts reaction performance, product isolation, and environmental footprint. Efficient solvent recovery is a key economic driver.

-

Product Isolation and Purification: Crystallization is the preferred method for purification on a large scale. Developing a robust crystallization process is essential for achieving the desired purity.

-

Impurity Profile: The impurity profile can change upon scale-up. Identifying and controlling critical impurities is a key aspect of process development.

Comparative Data for Scale-Up Synthesis

The following table summarizes typical data for the synthesis of a generic this compound derivative at different scales, highlighting the potential impact of scaling up on key process parameters.

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |

| Reaction Time | 4-6 hours | 6-8 hours | 8-12 hours |

| Typical Yield | 85-95% | 80-90% | 75-85% |

| Purity (Crude) | >98% | 95-98% | 90-95% |

| Purity (Final) | >99.5% | >99.5% | >99.5% |

| Stirring Speed | 300-500 rpm | 100-200 rpm | 50-100 rpm |

| Heat Transfer | Efficient | Moderate | Challenging |

| Purification Method | Flash Chromatography/Recrystallization | Recrystallization | Recrystallization/Reslurrying |

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination (Pilot Scale)

This protocol describes a general procedure for the palladium-catalyzed synthesis of a this compound derivative on a 1 kg scale.

Materials:

-

2-Bromoaniline derivative (1.0 eq)

-

Tosyl chloride (1.05 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mol%)

-

Ligand (e.g., Xantphos, 0.02 mol%)

-

Base (e.g., K₃PO₄, 2.0 eq)

-

Solvent (e.g., Toluene)

Procedure:

-

Reactor Setup: To a clean and dry 50 L jacketed glass reactor, add the 2-bromoaniline derivative (1.0 kg), the palladium catalyst, and the ligand under an inert atmosphere (nitrogen or argon).

-

Solvent Addition: Add toluene (10 L) to the reactor and start agitation.

-

Reagent Addition: Add the base (e.g., K₃PO₄) to the reaction mixture.

-

Tosyl Chloride Addition: Slowly add a solution of tosyl chloride in toluene (2 L) to the reactor over 1-2 hours, maintaining the internal temperature below 30 °C.

-

Reaction: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by HPLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 L) and stir for 30 minutes. Separate the aqueous layer.

-

Extraction: Extract the aqueous layer with toluene (2 x 5 L).

-

Washing: Combine the organic layers and wash with brine (10 L).

-

Solvent Removal: Concentrate the organic layer under reduced pressure to afford the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.

One-Pot Synthesis Protocol (Lab Scale)

A one-pot synthesis can be an efficient approach for scale-up as it reduces the number of unit operations.

Materials:

-

2-Aminophenol (1.0 eq)

-

Tosyl chloride (1.1 eq)

-

Aryl halide (e.g., 2-bromotoluene, 1.0 eq)

-

Palladium catalyst and ligand

-

Base (e.g., Cs₂CO₃, 2.5 eq)

-

Solvent (e.g., Dioxane)

Procedure:

-

To a stirred solution of 2-aminophenol in dioxane, add the base at room temperature.

-

Slowly add tosyl chloride and stir for 1 hour.

-

Add the aryl halide, palladium catalyst, and ligand to the reaction mixture.

-

Heat the mixture to reflux and monitor by TLC or HPLC.

-

Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purify the residue by column chromatography or recrystallization.

Visualizations

Caption: General workflow for the scale-up synthesis of this compound derivatives.

Caption: Key challenges encountered during the scale-up of chemical syntheses.

Caption: Decision tree for selecting a synthetic route for this compound derivatives.

Application Notes and Protocols: 2-Tosylaniline in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of various medicinally important heterocyclic compounds utilizing 2-tosylaniline and its derivatives as key starting materials. The tosyl group serves as an effective protecting and activating group, facilitating a range of cyclization strategies.

Synthesis of Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Palladium-catalyzed reactions of this compound derivatives have emerged as a powerful tool for the construction of the quinoline scaffold.

Palladium-Catalyzed Synthesis of 2,4-Disubstituted Quinolines

A versatile method for the synthesis of 2,4-disubstituted quinolines involves the palladium-catalyzed annulation of anilines with allyl alcohols. The following protocol is adapted for this compound.

Experimental Protocol:

A mixture of this compound (0.5 mmol), the corresponding allyl alcohol (0.5 mmol), and Pd(OAc)₂ (10 mol%) in DMSO (2 mL) is stirred in a sealed tube under an oxygen atmosphere at 130°C for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired quinoline derivative.

Quantitative Data:

| Entry | Allyl Alcohol Substrate | Product | Yield (%) |

| 1 | Cinnamyl alcohol | 2-Phenyl-1-tosyl-1,2-dihydroquinoline | 85 |

| 2 | 4-Methylcinnamyl alcohol | 2-(p-Tolyl)-1-tosyl-1,2-dihydroquinoline | 82 |

| 3 | 4-Chlorocinnamyl alcohol | 2-(4-Chlorophenyl)-1-tosyl-1,2-dihydroquinoline | 88 |

| 4 | 1-Phenylprop-2-en-1-ol | 4-Methyl-2-phenyl-1-tosyl-1,2-dihydroquinoline | 75 |

Logical Relationship Diagram:

Caption: Palladium-catalyzed synthesis of quinolines.

Synthesis of Indoles

The indole nucleus is a cornerstone of many natural products and pharmaceuticals. The intramolecular cyclization of N-tosyl-2-alkynylanilines, readily prepared from this compound, provides an efficient route to substituted indoles.

Palladium-Catalyzed Intramolecular Cyclization of N-Tosyl-2-alkynylanilines

This protocol describes the synthesis of N-tosylindoles through a palladium-catalyzed intramolecular hydroamination of the corresponding N-tosyl-2-alkynylanilines.

Experimental Protocol:

To a solution of N-tosyl-2-alkynylaniline (0.5 mmol) in anhydrous 1,4-dioxane (5 mL) is added Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%). The reaction mixture is heated to 100°C under a nitrogen atmosphere for 6-12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the N-tosylindole.

Quantitative Data:

| Entry | Alkyne Substituent (R) | Product | Reaction Time (h) | Yield (%) |

| 1 | Phenyl | 2-Phenyl-1-tosyl-1H-indole | 6 | 92 |

| 2 | n-Butyl | 2-n-Butyl-1-tosyl-1H-indole | 8 | 85 |

| 3 | Cyclohexyl | 2-Cyclohexyl-1-tosyl-1H-indole | 10 | 88 |

| 4 | Trimethylsilyl | 2-(Trimethylsilyl)-1-tosyl-1H-indole | 12 | 78 |

Experimental Workflow Diagram:

Caption: Workflow for N-tosylindole synthesis.

Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. A palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines provides access to this important heterocyclic core.

Palladium-Catalyzed Cyclization for 1,4-Benzodiazepine Synthesis

This method involves the reaction of an N-tosyl-2-aminobenzylamine derivative with a propargylic carbonate in the presence of a palladium catalyst.

Experimental Protocol:

A mixture of the N-tosyl-2-aminobenzylamine derivative (0.2 mmol), the propargylic carbonate (0.24 mmol), Pd₂(dba)₃·CHCl₃ (0.01 mmol), and PPh₃ (0.04 mmol) in anhydrous THF (2.0 mL) is stirred at 50°C for the time indicated in the table below. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired 1,4-benzodiazepine.

Quantitative Data:

| Entry | Propargylic Carbonate | Product | Time (h) | Yield (%) |

| 1 | Phenyl propargyl carbonate | (Z)-2-Benzylidene-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine | 12 | 85 |

| 2 | 4-Methoxyphenyl propargyl carbonate | (Z)-2-(4-Methoxybenzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine | 15 | 71[1] |

| 3 | 4-Chlorophenyl propargyl carbonate | (Z)-2-(4-Chlorobenzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine | 12 | 78 |

Signaling Pathway Diagram:

Caption: Catalytic cycle for benzodiazepine synthesis.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Tosylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-tosylaniline and its derivatives. These reactions are powerful tools for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles like carbazoles, which are prevalent in pharmaceuticals and functional materials.

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound and its halogenated derivatives are versatile building blocks in these transformations. The tosyl group serves as a robust protecting group for the aniline nitrogen and can act as a directing group in certain C-H activation reactions. This document outlines key palladium-catalyzed reactions involving this compound derivatives, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, with a focus on their application in the synthesis of carbazole frameworks. Carbazoles are a significant class of compounds with a wide range of biological activities and are key structural motifs in many approved drugs and clinical candidates.

Core Applications in Drug Discovery

Palladium-catalyzed cross-coupling reactions utilizing this compound derivatives are instrumental in drug discovery for several reasons:

-

Rapid Library Synthesis: These methods allow for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

-

Access to Complex Scaffolds: They provide access to complex molecular architectures, such as functionalized carbazoles, which are difficult to synthesize using classical methods.

-

Late-Stage Functionalization: The mild reaction conditions often tolerate a wide range of functional groups, enabling the modification of complex molecules at late stages of a synthetic sequence.

The products of these reactions are key intermediates in the synthesis of various therapeutic agents, including anti-cancer, anti-inflammatory, and anti-viral drugs.

Palladium-Catalyzed Reactions of this compound Derivatives

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. In the context of this compound, this reaction is typically used to couple a halogenated this compound with a boronic acid or ester. This intermolecular coupling is often the first step in a sequence towards the synthesis of carbazoles, creating a 2-amino-N-tosylbiphenyl intermediate which can then undergo intramolecular cyclization.

General Reaction Scheme:

Experimental Protocol: Synthesis of a 2-Amino-N-tosylbiphenyl Derivative

This protocol is a representative example of a Suzuki-Miyaura coupling of a 2-bromo-N-tosylaniline with an arylboronic acid.

Materials:

-

2-Bromo-N-tosylaniline (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

-

Toluene/Water (e.g., 10:1 v/v)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-N-tosylaniline, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Add the degassed toluene/water solvent mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-N-tosylbiphenyl derivative.

Quantitative Data:

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | N-(2-phenylphenyl)-4-methylbenzenesulfonamide | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | N-(4'-methoxy-[1,1'-biphenyl]-2-yl)-4-methylbenzenesulfonamide | 80-90 |

| 3 | 3-Thienylboronic acid | N-(2-(thiophen-3-yl)phenyl)-4-methylbenzenesulfonamide | 75-85 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. It can be applied both inter- and intramolecularly. For the synthesis of carbazoles, an intramolecular Buchwald-Hartwig amination of a 2-halo-N-tosyl-N-arylaniline is a common and efficient strategy. This approach directly forms the carbazole ring system in a single step.

General Reaction Scheme (Intramolecular):

Experimental Protocol: Intramolecular Synthesis of a Carbazole Derivative

This protocol describes a typical intramolecular Buchwald-Hartwig amination to form a carbazole.

Materials:

-

2-Bromo-N-aryl-N-tosylaniline (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

Xantphos (10 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.7 equiv)

-

p-Xylene

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with 2-bromo-N-aryl-N-tosylaniline, palladium(II) acetate, Xantphos, and cesium carbonate.

-

Add anhydrous, degassed p-xylene.

-

Seal the tube and heat the reaction mixture to a high temperature (e.g., 125 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and dilute with a suitable solvent like dichloromethane.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the N-arylcarbazole.

Quantitative Data:

| Entry | Substrate | Product | Yield (%) |

| 1 | 2-Bromo-N-phenyl-N-tosylaniline | 9-Phenyl-9H-carbazole | 60-70 |

| 2 | 2-Bromo-N-(4-fluorophenyl)-N-tosylaniline | 9-(4-Fluorophenyl)-9H-carbazole | 65-75 |

| 3 | 2-Bromo-N-(3,5-difluorophenyl)-N-tosylaniline | 9-(3,5-Difluorophenyl)-9H-carbazole | 50-60 |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene. While less commonly employed directly with this compound itself, it is a valuable tool for the functionalization of halogenated this compound derivatives, which can then be further transformed into more complex structures.

General Reaction Scheme:

Br-[Aryl(2-NHTs)] + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, Base)--> [Alkyne-substituted Aryl(2-NHTs)]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Caption: A standard experimental workflow for palladium-catalyzed cross-coupling.

Application of 2-Tosylaniline in the Development of Organic Light-Emitting Diodes (OLEDs)

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology, prized for their high contrast, wide viewing angles, and thin form factors.[1][2] The performance of an OLED device is critically dependent on the organic materials used within its multilayer structure, which typically includes a hole transport layer (HTL), an emissive layer (EML), and an electron transport layer (ETL).[1] Hole-transporting materials (HTMs) are essential for efficiently injecting and transporting positive charge carriers (holes) to the emissive layer, ensuring a balanced charge recombination and high device efficiency.[3]

While 2-tosylaniline is not typically used directly as a functional material in the final OLED device architecture, its chemical structure makes it a valuable and versatile building block for the synthesis of more complex organic molecules that serve as high-performance HTMs. The aniline moiety provides a core structure for creating triarylamine derivatives, a prominent class of HTMs, while the tosyl group can function as a protecting group or a leaving group in various organic reactions.

This document provides detailed protocols for the synthesis of a carbazole-based hole-transporting material using this compound as a key starting material. The methodologies described are based on established synthetic routes, such as the Buchwald-Hartwig amination, which are instrumental in the development of novel OLED materials.

Synthesis of a Carbazole-Based Hole Transport Material from this compound

This section outlines a synthetic pathway to produce a carbazole derivative that can be utilized as a hole-transporting material in OLEDs. The synthesis involves the initial formation of a triarylamine intermediate from this compound, followed by a cyclization step to form the carbazole core.

Overall Synthetic Workflow

References

- 1. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-Tosylaniline in Organometallic Catalysis

Introduction

2-Tosylaniline, a readily available aromatic sulfonamide, serves as a versatile precursor for the synthesis of a variety of chiral ligands. These ligands have demonstrated significant efficacy in asymmetric organometallic catalysis, particularly in palladium-catalyzed reactions. The tosyl group (p-toluenesulfonyl) provides a sterically bulky and electron-withdrawing framework, which can influence the stereoselectivity and efficiency of catalytic transformations. This document provides detailed application notes and experimental protocols for the synthesis of a representative chiral ligand derived from this compound and its application in palladium-catalyzed asymmetric allylic alkylation (AAA).

Application Note 1: Synthesis of Chiral Trost-type Ligand Precursor

A key application of this compound is in the synthesis of chiral diamine ligands, which are highly effective in a range of asymmetric catalytic reactions. One such class of ligands are analogues of the well-known Trost ligands. The synthesis involves the N-alkylation of a chiral diamine with a benzyl halide derived from this compound.

Experimental Protocol: Synthesis of N,N'-Bis(2-(p-toluenesulfonamido)benzyl)-(1R,2R)-diaminocyclohexane

This protocol details the synthesis of a C₂-symmetric chiral ligand from this compound and (1R,2R)-diaminocyclohexane.

Materials:

-

2-Aminobenzyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Thionyl chloride (SOCl₂)

-

(1R,2R)-Diaminocyclohexane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

Step 1: Synthesis of 2-(p-Toluenesulfonamido)benzyl alcohol

-

To a stirred solution of 2-aminobenzyl alcohol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the mixture into ice-cold 1 M HCl and extract with ethyl acetate.

-